molecular formula C6H7NO2 B098225 1-Methyl-3-hydroxy-2(1H)-pyridinone CAS No. 19365-01-6

1-Methyl-3-hydroxy-2(1H)-pyridinone

Cat. No. B098225
CAS RN: 19365-01-6
M. Wt: 125.13 g/mol
InChI Key: QUKDWRYJPHUXQR-UHFFFAOYSA-N
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Patent
US08871728B2

Procedure details

To a solution of 141a (0.1 g, 0.68 mmol) in dry CH2Cl2 (8 mL) was slowly added 1M BBr3 (0.82 mL) at −30° C. under inert atmosphere. The reaction mixture was stirred for 48 h at room temperature. The mixture was again cooled to −30° C. & then MeOH (5 mL) was slowly added to the mixture. After evaporation of solvent, the residue was adjusted to pH 7 with 1M NaOH and then extracted with CHCl3 (3×30 mL). The combined organic layer dried over Na2SO4. After evaporation of solvent, the residue was purified by prep-TLC with CH2Cl2:Acetone:MeOH (10:1:0.2) to give 61 mg (72%) of pure off white solid. 1H NMR (400 MHz, CDCl3) δ 7.92 (s, 1H), 6.78 (dd, J=11.1, 7.1 Hz, 2H), 6.10 (t, J=7.0 Hz, 1H), 3.57 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 158.82, 146.67, 127.63, 114.36, 106.68, 37.28. HRMS (EI) calcd for C6H7NO2 [M]+ 125.0477. found 125.0477.
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]C)[C:3]1=[O:10].B(Br)(Br)Br.CO>C(Cl)Cl>[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]1=[O:10]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CN1C(C(=CC=C1)OC)=O
Step Two
Name
Quantity
0.82 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by prep-TLC with CH2Cl2:Acetone:MeOH (10:1:0.2)
CUSTOM
Type
CUSTOM
Details
to give 61 mg (72%) of pure off white solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
CN1C(C(=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.